Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-46-9, NSC330) is an N-alkyl-substituted 4,5-dioxopyrrolidine-3-carboxylate ester belonging to the pyrrolidine-2,3-dione class of heterocyclic compounds. It possesses a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 5336-46-9
Cat. No. B14725517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate
CAS5336-46-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(=O)C1=O)C(=O)OCC
InChIInChI=1S/C11H17NO4/c1-3-5-6-12-7-8(9(13)10(12)14)11(15)16-4-2/h8H,3-7H2,1-2H3
InChIKeyQRYSDXRTTIPMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-46-9): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-46-9, NSC330) is an N-alkyl-substituted 4,5-dioxopyrrolidine-3-carboxylate ester belonging to the pyrrolidine-2,3-dione class of heterocyclic compounds. It possesses a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol [1]. The compound features a fully substituted pyrrolidine ring bearing two ketone carbonyls at positions 4 and 5, an ethyl ester at position 3, and an n-butyl substituent on the ring nitrogen. Its computed XLogP3 of 1.1, zero hydrogen bond donors, and topological polar surface area of 63.7 Ų place it within favorable drug-like chemical space [1]. Members of this structural family have been patented as aldose reductase inhibitors for the treatment of diabetic complications including neuropathy, nephropathy, retinopathy, and cataracts [2].

Why Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate Cannot Be Replaced by Generic In-Class Analogs


The 4,5-dioxopyrrolidine-3-carboxylate scaffold supports a broad range of N-substituents—including tert-butyl, benzyl, phenyl, cyclohexyl, and additional ester groups—each of which substantially alters the compound's physicochemical profile [1]. The identity of the N-substituent governs lipophilicity (XLogP3 spans from approximately 0.38 to 1.3 across close analogs), boiling point (ranging from ~303 °C to ~403 °C), conformational flexibility (rotatable bond count varying from 2 to 6), and solid-state properties (crystalline vs. liquid at ambient temperature) . These differences directly impact purification strategy (distillation vs. chromatography), formulation compatibility, reaction solvent selection, and suitability as a synthetic intermediate. Critically, the patent literature covering aldose reductase inhibitory activity in this class defines preferred compounds with aralkyl N-substituents (e.g., benzyl, naphthylmethyl, furylmethyl), making the purely aliphatic n-butyl derivative a compositionally distinct entity with potentially differentiated intellectual property standing [1].

Quantitative Differentiation Evidence for Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate Against Closest Analogs


Lipophilicity (LogP) Differentiation: n-Butyl vs. tert-Butyl N-Substituent

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate exhibits an XLogP3 of 1.1, representing a moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability. In contrast, the direct N-substituent analog ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-48-1) shows a substantially lower computed LogP of 0.3755 (ChemScene) or even −0.11 (ACD/LogP) . This ~0.7–1.2 log unit difference translates to approximately a 5- to 16-fold difference in octanol-water partition coefficient, meaning the n-butyl derivative is significantly more lipophilic and may exhibit superior passive membrane penetration characteristics [1].

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Advantage for Distillation-Based Purification vs. Aromatic N-Substituted Analogs

The boiling point of ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is 316.6 °C at 760 mmHg . This is substantially lower than that of the benzyl-substituted analog (CAS 5336-50-5, BP 394.5 °C at 760 mmHg ), the phenyl-substituted analog (CAS 5336-49-2, BP 366.2 °C at 760 mmHg ), and the diester analog diethyl 1-butyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS 7510-25-0, BP 402.6 °C at 760 mmHg ). The 50–86 °C lower boiling point of the target compound, combined with its non-crystalline nature at ambient temperature (in contrast to the benzyl analog which is a solid with mp 133–134 °C), makes it uniquely amenable to purification by vacuum distillation rather than requiring chromatographic separation or recrystallization.

Purification Distillation Process chemistry

Conformational Flexibility: n-Butyl Linear Chain vs. Conformationally Restricted tert-Butyl

The n-butyl substituent of the target compound provides 6 freely rotatable bonds, compared to only 2 rotatable bonds for the tert-butyl analog (CAS 5336-48-1) as reported from computational chemistry data [1]. The linear n-butyl chain can adopt multiple low-energy conformations that may interact with hydrophobic pockets in enzyme active sites (e.g., aldose reductase) through induced-fit mechanisms, whereas the conformationally restricted, quasi-spherical tert-butyl group presents a fixed steric footprint [2]. This four-bond difference in rotational freedom is a structurally encoded differentiation that cannot be reproduced by simply replacing the N-substituent.

Conformational analysis Molecular flexibility Target binding

Molecular Weight Advantage for Fragment-Based and Lead-Optimization Applications

With a molecular weight of 227.26 g/mol, ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is the lowest-molecular-weight member among its closest pharmacophore-matched analogs. The benzyl analog (CAS 5336-50-5) has a molecular weight of 261.27 g/mol (Δ +34.01), the phenyl analog (CAS 5336-49-2) is 247.25 g/mol (Δ +19.99), and the diester analog (CAS 7510-25-0) is 299.32 g/mol (Δ +72.06) . In lead optimization programs, each 30–70 g/mol increment corresponds to a meaningful increase in molecular complexity that can negatively impact ligand efficiency metrics. The n-butyl derivative's molecular weight falls below the commonly applied 250 g/mol cutoff for fragment-like chemical space, whereas the benzyl and diester analogs exceed this threshold [1].

Lead-likeness Fragment-based drug discovery Molecular weight

Enol Tautomerism Documented by IR/UV Spectroscopy: Structural Characterization Advantage

The enol tautomerism of N-butyl-4-carboethoxy-2,3-dioxopyrrolidine (identical to ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate) has been experimentally characterized by IR and UV spectroscopy, as reported by Arbuzov et al. in the Bulletin of the Academy of Sciences of the USSR (1969) [1]. This study demonstrated that the compound exists in enolic forms stabilized by intramolecular chelate hydrogen bonding, a property that distinguishes 2,3-dioxopyrrolidines (4,5-dioxopyrrolidines) from related scaffold classes such as 1,3(2H,4H)-dioxoisoquinolines and 2-oxobenzofurans, where the carboxanilide derivatives exist solely as enol tautomers without comparable acidic properties [2]. The butyl-substituted derivative thus benefits from direct spectroscopic documentation of its tautomeric behavior, providing procurement confidence in structural identity.

Tautomerism Spectroscopic characterization Enol form

Patent Scope Differentiation: Aliphatic N-Substituent vs. Aralkyl Preference in Aldose Reductase Inhibitor Claims

The patent CA2091566A1 (Pfizer, 1991) explicitly defines preferred pyrrolidine dione aldose reductase inhibitors with the formula requiring R = 9-florenyl or aralkyl (wherein the alkyl moiety contains one or two carbon atoms and the aryl moiety is phenyl, furyl, thienyl, pyridyl, or naphthyl) [1]. The specification states: 'with the proviso that when R₁ is alkoxy, R is other than benzyl.' The target compound, bearing R = n-butyl (a purely aliphatic C₄ chain), falls structurally outside the preferred aralkyl scope of the patent claims. This aliphatic N-substitution pattern represents a distinct chemical sub-series relative to the aryl/heteroaryl-containing analogs that dominate the patent's exemplified compounds and claims [1].

Freedom to operate Patent landscape Aldose reductase

Procurement-Driven Application Scenarios for Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate


Aldose Reductase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In medicinal chemistry programs targeting aldose reductase for diabetic complication indications, ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate offers an XLogP3 of 1.1 — a moderate lipophilicity that balances aqueous solubility with membrane permeability. This contrasts with the more polar tert-butyl analog (LogP ~0.38) and the more lipophilic benzyl (LogP 0.72–1.3) and phenyl (LogP 0.85) derivatives. This intermediate LogP value may be advantageous when optimizing compounds that must cross biological membranes to reach intracellular aldose reductase while maintaining sufficient solubility for formulation [1]. The patent literature establishes this scaffold class as validated aldose reductase inhibitors, providing a rational basis for further exploration of the n-butyl sub-series [2].

Multi-Step Synthesis Intermediate Requiring Distillation-Based Purification

With a boiling point of 316.6 °C at 760 mmHg — 50–86 °C lower than aromatic N-substituted analogs — and a liquid physical state at ambient temperature, the target compound is uniquely suited for purification by vacuum distillation. This is a critical process advantage for synthetic chemistry groups scaling reactions beyond gram scale, where column chromatography becomes a throughput bottleneck. The benzyl analog, by contrast, is a crystalline solid (mp 133–134 °C) requiring recrystallization or chromatographic purification, adding operational complexity and solvent waste [1][2].

Fragment-Based Drug Discovery Utilizing Low Molecular Weight Scaffold

At 227.26 g/mol, ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate falls below the 250 g/mol threshold for fragment-like chemical space, making it an appropriate starting point for fragment-based lead discovery (FBLD) campaigns. Its 6 rotatable bonds provide conformational flexibility for fragment growing and linking strategies, while its zero hydrogen bond donor count and moderate TPSA (63.7 Ų) comply with fragment physicochemical guidelines. The heavier benzyl (261.27 g/mol) and diester (299.32 g/mol) analogs already exceed fragment thresholds, limiting their utility in FBLD screening libraries [1][2].

IP-Differentiated Aldose Reductase Inhibitor Development

The existing patent landscape (CA2091566A1, EP0553130B1) claims preferred pyrrolidine dione aldose reductase inhibitors bearing aralkyl N-substituents (benzyl, naphthylmethyl, furylmethyl, etc.). The purely aliphatic n-butyl substituent on the target compound places it structurally outside the preferred claim scope, offering a potential basis for novel composition-of-matter patent filings. For biotechnology and pharmaceutical companies conducting freedom-to-operate analyses prior to initiating aldose reductase inhibitor programs, the procurement of an n-butyl-substituted scaffold rather than an aralkyl-substituted one may represent a strategically differentiated starting point [1].

Quote Request

Request a Quote for Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.